(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
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Overview
Description
(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-(methylsulfanyl)quinoline-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as improved thermal stability and enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, its interaction with microbial enzymes can disrupt essential processes in pathogens, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
- (2E)-1-(4-bromophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
- (2E)-1-(4-methylphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one
Uniqueness
Compared to its analogs, (2E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNOS/c1-23-19-15(12-14-4-2-3-5-17(14)21-19)8-11-18(22)13-6-9-16(20)10-7-13/h2-12H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTYJOISKUWWJX-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=CC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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